N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide: is a complex organic compound that features a benzoxazole ring system substituted with a chlorophenyl group and a triethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative. The chlorophenyl group is then introduced via electrophilic aromatic substitution. The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 3,4,5-triethoxybenzoic acid under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the chlorophenyl group but differs in the rest of the structure.
N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide: Contains a benzotriazole ring instead of a benzoxazole ring.
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-10-11-21-20(15-19)29-26(34-21)16-8-7-9-18(27)12-16/h7-15H,4-6H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLCUODVQFTNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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